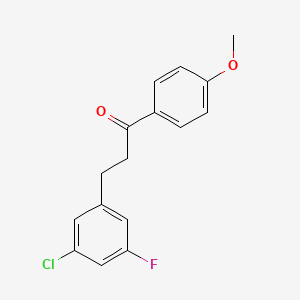

3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone

Übersicht

Beschreibung

3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a methoxy group on the para position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde and 4-methoxyacetophenone.

Condensation Reaction: The two starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-(3-Chloro-5-fluorophenyl)-4’-methoxybenzoic acid.

Reduction: 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and therapeutic potential. The chloro and fluoro groups are known to improve lipophilicity and metabolic stability, making derivatives more effective as drug candidates .

Anticancer Properties

Research indicates that 3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells and inhibit the epidermal growth factor receptor (EGFR) signaling pathway in A549 lung cancer cells. The following table summarizes its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| A549 | 8.7 | Cell cycle arrest at G1 phase |

| HeLa | 12.0 | Inhibition of EGFR signaling |

These findings suggest that the compound may be a promising candidate for further development in cancer therapies .

Biological Studies

Enzyme Interaction

The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its structural features allow it to bind effectively to various enzymes, potentially inhibiting their functions. For example, it has shown promise as an inhibitor of certain tyrosine kinases involved in cancer progression .

Materials Science

Advanced Materials Development

In materials science, this compound can be employed in developing advanced materials such as polymers and coatings. The incorporation of this compound into polymer matrices can lead to enhanced properties like thermal stability and chemical resistance due to the presence of halogen atoms .

Chemical Synthesis

Building Block for Organic Synthesis

This compound acts as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity allows for various transformations, making it valuable in the synthesis of novel compounds with potential applications across different fields .

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on several human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed particularly in MCF-7 cells.

Case Study 2: Analgesic Effects

In animal models of neuropathic pain, administration of this compound resulted in increased mechanical withdrawal thresholds, suggesting potential as an anti-nociceptive agent. This highlights its possible application in pain management therapies .

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methoxy group may contribute to the compound’s overall stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-5-fluorophenylboronic acid

- 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide

- 3-Chloro-5-fluorophenyl-1,2,3-triazolyl-1,3,4-oxadiazole

Uniqueness

3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methoxy group on the para position further distinguishes it from other similar compounds, potentially enhancing its solubility and stability in various solvents.

Biologische Aktivität

3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone, also known by its CAS number 898750-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound features a propiophenone backbone with a chloro and fluoro substitution on the phenyl ring, as well as a methoxy group at the para position. These structural elements are critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of halogen atoms (chlorine and fluorine) enhances lipophilicity, which facilitates membrane penetration and receptor binding.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the EGFR (epidermal growth factor receptor) tyrosine kinase, which is crucial in cancer progression . This inhibition can lead to reduced cell proliferation in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications in the substituents on the phenyl ring significantly affect the compound's potency. For example, halogen substitutions at specific positions enhance binding affinity to target receptors while also affecting metabolic stability .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| A549 (lung cancer) | 8.7 | Cell cycle arrest at G1 phase |

| HeLa (cervical cancer) | 12.0 | Inhibition of EGFR signaling |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as indicated by increased caspase activity .

Analgesic Effects

In addition to anticancer properties, there is emerging evidence that suggests this compound may possess analgesic effects. Studies involving animal models of neuropathic pain have shown that it can increase mechanical withdrawal thresholds, indicating potential as an anti-nociceptive agent .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on various human cancer cell lines. The results indicated a dose-dependent decrease in viability across all tested lines, with significant apoptosis observed in MCF-7 cells.

- Neuropathic Pain Model : In a model using male Sprague-Dawley rats subjected to nerve ligation, administration of the compound resulted in significant pain relief compared to control groups, suggesting its therapeutic potential in pain management .

Eigenschaften

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-15-5-3-12(4-6-15)16(19)7-2-11-8-13(17)10-14(18)9-11/h3-6,8-10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLKHLTUPVYJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644939 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-19-1 | |

| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.